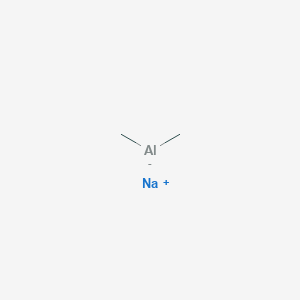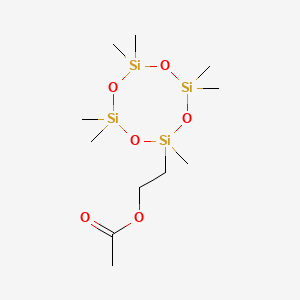
(Acetoxyethyl)heptamethylcyclotetrasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Acetoxyethyl)heptamethylcyclotetrasiloxane, also known as AEMTS, is a cyclic siloxane compound . It has the molecular formula C11H28O6Si4 and a molecular weight of 368.68 .
Molecular Structure Analysis
This compound has a complex molecular structure. It consists of a cyclic siloxane backbone with acetoxyethyl functional groups attached . The exact 3D structure would require more detailed spectroscopic analysis for accurate determination.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the available resources. As a siloxane compound, it may participate in reactions typical of this class of compounds, such as hydrolysis or condensation .
Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . It has a boiling point of 277.3±42.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.6±3.0 kJ/mol . The flash point is 101.0±23.4 °C . The index of refraction is 1.437 . The molar refractivity is 94.8±0.4 cm3 .
Scientific Research Applications
Synthesis Techniques : A method for synthesizing Acetoxymethyl-heptamethylcyclotetrasiloxane using phase transfer catalysis was described, indicating that this compound can be prepared under mild conditions, which is significant for industrial applications (Fan Yan-ping, 2004).
Organocyclosiloxanes with Polar Substituents : Research on synthesizing organocyclosiloxanes with polar substituents, including compounds similar to (Acetoxyethyl)heptamethylcyclotetrasiloxane, shows potential applications in materials with specific physical and chemical properties (K. Andrianov & S. E. Yakushkina, 1966).
Liquid-Crystalline Properties : A study on liquid-crystalline perylene tetracarboxylic bisimide derivatives bearing heptamethylcyclotetrasiloxane moieties, similar to this compound, revealed their potential for forming mesomorphic structures, useful in electronic applications (M. Funahashi et al., 2013).
Sol-Gel Chemistry : Research into the sol-gel chemistry of organotrialkoxysilanes, which are related to siloxane compounds like this compound, underscores their importance in forming gels and introducing organic functionalities into materials (D. Loy et al., 2000).
Oligomer Synthesis : The synthesis of α, ω-Bis(heptamethylcyclotetrasiloxanyloxy)oligodimethylsilanes, related to this compound, through heterofunctional condensation, presents opportunities in creating materials with unique molecular structures (A. I. Chernyavskii et al., 1999).
Polymer Synthesis : The preparation of polysiloxanes with pendent sugar units using compounds including heptamethylcyclotetrasiloxane highlights the versatility of these siloxanes in polymer chemistry (Chuanjian Zhou et al., 2004).
Molecular Structure Analysis : Research on the molecular structure of compounds like 2,6-bis[2-(heptamethylcyclotetrasiloxan-2-yl)ethyl]hexamethylcyclotetrasiloxane offers insights into the structural properties of related siloxanes, which is crucial for their application in materials science (Y. E. Ovchinnikov et al., 1988).
Properties
IUPAC Name |
2-(2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28O6Si4/c1-11(12)13-9-10-21(8)16-19(4,5)14-18(2,3)15-20(6,7)17-21/h9-10H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPBVPCNPASMTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28O6Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724772 |
Source


|
| Record name | 2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18048-31-2 |
Source


|
| Record name | 2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,4S,5R,9S,10S,13R)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B578836.png)
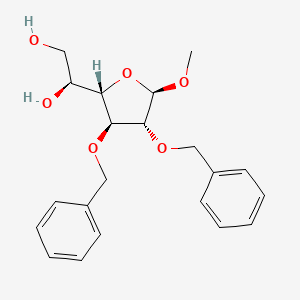
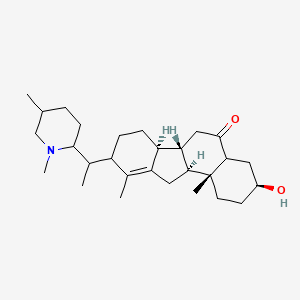
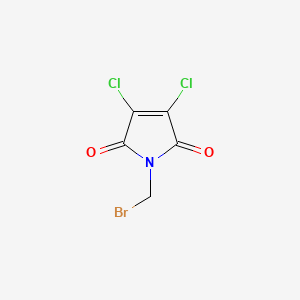
![N2-Methylbenzo[d]thiazole-2,6-diamine](/img/structure/B578844.png)

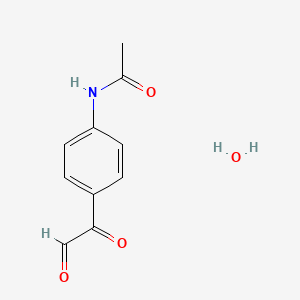

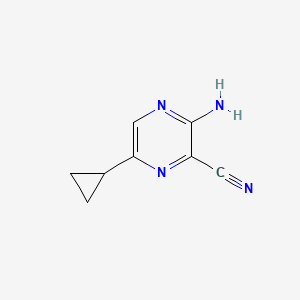
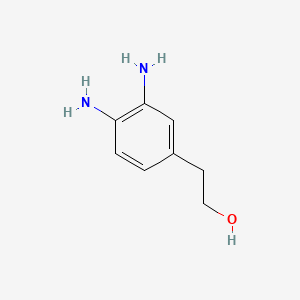

![5-(benzoylamino)-3-[[4-[[4-chloro-6-[(4-sulphophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphophenyl](/img/no-structure.png)
